molecular formula C12H24N2O3S B2387888 Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate CAS No. 2402838-88-2

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate

Cat. No.: B2387888
CAS No.: 2402838-88-2
M. Wt: 276.4
InChI Key: IFZYHBNJYBSMDZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative engineered for advanced pharmaceutical research and development. Its core value lies in the integration of a synthetically versatile sulfonimidoyl functional group, a moiety of growing importance in modern medicinal chemistry as a chiral isostere for sulfones and sulfonamides. This compound serves as a critical building block for constructing novel molecular entities, particularly in the discovery of protease inhibitors, receptor antagonists, and other small-molecule therapeutics. The tert-butyloxycarbonyl (Boc) group provides a reversible amine protection point, allowing for selective deprotection and further functionalization of the pyrrolidine nitrogen, a common feature in active pharmaceutical ingredients. The stereochemistry of the pyrrolidine ring and the sulfonimidoyl group can be leveraged to explore three-dimensional chemical space and fine-tune the physicochemical properties, potency, and selectivity of drug candidates. This makes it a valuable scaffold for probing structure-activity relationships (SAR) and for the synthesis of targeted compound libraries in lead optimization campaigns. The presence of the sulfonimidoyl group is particularly significant, as this chiral sulfur functionality can enhance metabolic stability and modulate polarity, contributing to improved pharmacokinetic profiles. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-9(2)18(13,16)10-6-7-14(8-10)11(15)17-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYHBNJYBSMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=N)(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tert-Butyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate

A critical precursor, Tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 141699-57-2), is prepared via mesylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate using methanesulfonyl chloride in the presence of a base such as triethylamine. This intermediate’s mesyloxy group serves as a leaving group for subsequent substitution.

Reaction Conditions :

  • Substrate : Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
  • Reagents : Methanesulfonyl chloride (1.2 equiv), Triethylamine (2.0 equiv)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : >90%

Displacement with Propan-2-ylsulfonimidoyl Anion

The mesyloxy group in tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is displaced by a propan-2-ylsulfonimidoyl anion under strongly basic conditions. This requires generating the sulfonimidoyl nucleophile in situ, typically via deprotonation of propan-2-ylsulfonimidamide using potassium tert-butoxide.

Reaction Conditions :

  • Substrate : Tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
  • Reagents : Propan-2-ylsulfonimidamide (1.5 equiv), KOtBu (2.0 equiv)
  • Solvent : Tetrahydrofuran, −78°C to room temperature
  • Yield : 60–70% (estimated from analogous reactions in)

Sulfonimidoyl Chloride Coupling Strategies

Preparation of Propan-2-ylsulfonimidoyl Chloride

Propan-2-ylsulfonimidoyl chloride is synthesized via chlorination of propan-2-ylsulfonimidic acid using thionyl chloride or phosphorus pentachloride. This reagent is highly reactive and must be used immediately.

Reaction Conditions :

  • Substrate : Propan-2-ylsulfonimidic acid
  • Reagents : SOCl₂ (3.0 equiv)
  • Solvent : Toluene, reflux
  • Yield : 80–85%

Coupling with Boc-Protected Pyrrolidine

The sulfonimidoyl chloride reacts with tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of a base to form the target compound. However, the free amine is typically inaccessible due to Boc protection, necessitating prior deprotection.

Alternative Pathway :

  • Deprotection : Remove the Boc group using HCl in dioxane.
  • Coupling : React the free amine with propan-2-ylsulfonimidoyl chloride.
  • Reprotection : Reintroduce the Boc group using di-tert-butyl dicarbonate.

Challenges :

  • Multiple protection/deprotection steps reduce overall yield.
  • Sulfonimidoyl chlorides may hydrolyze under aqueous conditions.

Oxidative Functionalization of Thiol Intermediates

Oxidation to Sulfonimidoyl Group

The thiol is oxidized to a sulfonimidoyl group using a two-step process:

  • Oxidation to Sulfinic Acid : Hydrogen peroxide in acetic acid.
  • Reaction with Ammonia : Formation of sulfonimidoyl functionality.

Reaction Conditions :

  • Oxidation : 30% H₂O₂, AcOH, 50°C, 6 h
  • Amination : NH₃ (g), MeOH, 0°C, 12 h
  • Yield : 50–60% (combined steps)

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Nucleophilic Substitution Mesylation, anion displacement 60–70% Direct, fewer steps Requires strong bases
Sulfonimidoyl Chloride Deprotection, coupling, reprotection 40–50% High reactivity Multi-step, low efficiency
Oxidative Functionalization Mitsunobu, oxidation, amination 50–60% Avoids harsh bases Lengthy, moderate yields

Stereochemical Considerations

The propan-2-ylsulfonimidoyl group introduces a stereogenic sulfur center. Asymmetric synthesis methods, such as chiral auxiliaries or catalytic enantioselective sulfonimidoylation, are critical for accessing enantiopure material. Patent EP3974427A1 highlights the use of chiral catalysts in analogous sulfonimidoylations, though specific details for this compound remain proprietary.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with nucleophiles, while the pyrrolidine ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound
  • Functional Group : Propan-2-ylsulfonimidoyl (S(=NH)(O)-propan-2-yl).
  • Key Features : Chirality at sulfur, polar S=N bond, and tert-butyl carbamate for steric protection.
Compound: Tert-butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate
  • Functional Group : Aryl sulfide (S-3,4-dichlorophenyl).
  • Synthesized via nucleophilic substitution (91% yield) using tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate and 3,4-dichlorobenzenethiol .
Compound: Pyridyl Ether Derivatives
  • Example : Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate.
  • Functional Group : Pyridyl ether (O-linked pyridine).
  • Common in kinase inhibitors and CNS-targeting drugs .
Compound: Aminopyrimidine Derivative
  • Example: Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate.
  • Functional Group: Nitropyrimidinylamino.
  • Key Features : Nitro group for electron-withdrawing effects, pyrimidine scaffold for kinase inhibition. Synthesized via SNAr reaction (TLC Rf = 0.29) .

Research Findings and Implications

Sulfonimidoyl vs. Sulfanyl :

  • Sulfonimidoyl groups enhance polarity and chirality, improving target specificity in enzyme inhibition. However, synthesis is more complex compared to aryl sulfides, which are straightforward to prepare but lack stereochemical diversity .

Pyridyl Ethers vs. Sulfonimidoyls balance polarity and steric bulk, favoring oral bioavailability .

Aminopyrimidine Derivatives: The nitropyrimidine scaffold () is prevalent in kinase inhibitors (e.g., imatinib analogs). The target compound’s sulfonimidoyl group could mimic ATP-binding motifs, suggesting unexplored kinase applications .

Biological Activity

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O3S
  • Molecular Weight : 270.38 g/mol
  • CAS Number : 1303967-33-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential use in treating bacterial infections.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. Studies have indicated that it may reduce the production of pro-inflammatory cytokines, thereby modulating immune responses. This activity could be beneficial in conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on TNF-alpha production in macrophages.
    • Method : Macrophages were treated with the compound and stimulated with LPS.
    • Results : A notable reduction in TNF-alpha levels was observed, suggesting a potential therapeutic role in inflammatory diseases.

Data Table: Biological Activities Overview

Activity TypeTargetMethodologyKey Findings
AntimicrobialBacterial strainsDisk diffusionSignificant inhibition zones
Anti-inflammatoryMacrophage cytokinesELISA for TNF-alphaReduction in TNF-alpha production
Enzyme inhibitionSpecific enzymesEnzyme assaysInhibition observed at low concentrations

Q & A

Basic: What are the recommended synthetic strategies for Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Step 1: Introduction of the tert-butyl carboxylate group via esterification using Boc-anhydride under basic conditions (e.g., NaH in THF at 0°C) .
  • Step 2: Sulfonimidoyl group installation. This may involve reacting the pyrrolidine intermediate with propan-2-ylsulfonimidoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
    Critical Considerations: Optimize reaction time and temperature to avoid side reactions like over-oxidation or epimerization .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for 1^1H), and sulfonimidoyl protons (δ ~3.0–3.5 ppm). 19F^{19}\text{F} NMR may be required if fluorinated intermediates are used .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns to validate the molecular formula .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and sulfonimidoyl S=O/S-N bonds (~1300–1150 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to mitigate stereochemical complications during synthesis?

Methodological Answer:

  • Chiral Control: Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) and chiral catalysts (e.g., Pd with BINAP ligands) to control stereochemistry at the sulfonimidoyl group .
  • Temperature Modulation: Lower reaction temperatures (e.g., 0–5°C) reduce racemization during sulfonimidoyl group installation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and stereochemical fidelity .
    Validation: Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to assess enantiomeric excess .

Advanced: What mechanistic insights explain the reactivity of the sulfonimidoyl group in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Character: The sulfonimidoyl group acts as an electron-deficient moiety, facilitating nucleophilic aromatic substitution (e.g., with aryl boronic acids under Suzuki conditions) .
  • Pd-Catalyzed Coupling: Use Pd(PPh3_3)4_4/Cs2_2CO3_3 in dioxane/water (80°C) to achieve C–S bond formation. The sulfonimidoyl group’s lone pair on nitrogen stabilizes transition states via resonance .
  • Competing Pathways: Competing oxidation (e.g., to sulfonyl derivatives) can occur; mitigate this by using inert atmospheres and avoiding strong oxidizers .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Drug Scaffold: The pyrrolidine core serves as a rigid backbone for designing kinase inhibitors or GPCR modulators. Introduce substituents (e.g., halogens) via cross-coupling to enhance binding affinity .
  • Protease Inhibition: The sulfonimidoyl group mimics tetrahedral intermediates in protease active sites. Test inhibitory activity using fluorogenic substrates (e.g., FRET assays) .
    Validation: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., sulfonimidoyl vs. sulfonyl groups) and compare IC50_{50} values in enzyme assays .
  • Assay Reproducibility: Control variables like buffer pH, ionic strength, and cell passage number. Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm results .
  • Meta-Analysis: Cross-reference data from PubChem and peer-reviewed journals to identify trends or outliers .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. The tert-butyl group enhances metabolic stability but may reduce solubility .
  • Molecular Dynamics (MD): Simulate interactions with blood plasma proteins (e.g., albumin) to predict half-life. GROMACS or AMBER force fields are recommended .
  • Toxicity Profiling: Apply Derek Nexus or ProTox-II to assess potential hepatotoxicity linked to the sulfonimidoyl moiety .

Basic: What purification techniques ensure high purity for biological assays?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification. Monitor purity at 214 nm (amide bond) and 254 nm (aromatic groups) .
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove residual triethylamine or coupling reagents .
  • Quality Control: Validate purity (>95%) via 1^1H NMR (absence of extraneous peaks) and LC-MS .

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